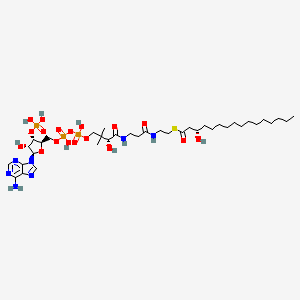
Denibulin
Descripción general
Descripción
La denibulina es un nuevo agente de disrupción vascular de molécula pequeña que se encuentra en desarrollo por MediciNova para el tratamiento de cánceres de tumores sólidos . Disrupta selectivamente los vasos sanguíneos tumorales recién formados, interrumpiendo el flujo sanguíneo tumoral y causando necrosis central de los tumores sólidos . Este compuesto es particularmente prometedor debido a su capacidad para dirigirse a las células endoteliales vasculares de los tumores, lo que lleva a efectos antitumorales significativos .
Métodos De Preparación
La síntesis de denibulina implica la preparación de una estructura de carbamato de benzoimidazol . La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de benzoimidazol: Esto implica la ciclización de una diamina adecuada con un derivado de ácido carboxílico.
Formación de carbamato: El núcleo de benzoimidazol se hace reaccionar luego con un cloroformato para formar el grupo carbamato.
Modificaciones finales: Se introducen grupos funcionales adicionales para mejorar la actividad biológica del compuesto.
Los métodos de producción industrial para la denibulina aún se encuentran en desarrollo, con investigaciones en curso centradas en optimizar el rendimiento y la pureza al tiempo que se minimizan los costos de producción .
Análisis De Reacciones Químicas
La denibulina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La denibulina se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar el núcleo de benzoimidazol, alterando potencialmente la actividad biológica del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de denibulina, que se pueden utilizar para ajustar finamente sus propiedades farmacológicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes para reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de la denibulina con actividades biológicas modificadas.
Aplicaciones Científicas De Investigación
La denibulina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La denibulina se utiliza como un compuesto modelo para estudiar agentes de disrupción vascular y sus mecanismos de acción.
Biología: Los investigadores utilizan la denibulina para investigar los efectos de la disrupción vascular en el crecimiento y desarrollo del tumor.
Medicina: La denibulina se está desarrollando como un agente terapéutico para el tratamiento de cánceres de tumores sólidos.
Mecanismo De Acción
La denibulina ejerce sus efectos al interrumpir selectivamente los vasos sanguíneos tumorales recién formados . Inhibe el ensamblaje de microtúbulos, lo que lleva a la disrupción del citoesqueleto de las células endoteliales vasculares tumorales . Esto da como resultado la interrupción del flujo sanguíneo tumoral y la inducción de necrosis central en los tumores sólidos . Los principales objetivos moleculares de la denibulina son los receptores del factor de crecimiento endotelial vascular, que desempeñan un papel crucial en la angiogénesis tumoral .
Comparación Con Compuestos Similares
La denibulina es única entre los agentes de disrupción vascular debido a su mecanismo de acción específico y su capacidad para dirigirse selectivamente a los vasos sanguíneos tumorales recién formados . Los compuestos similares incluyen:
La especificidad de la denibulina para la vasculatura tumoral y su inhibición reversible del ensamblaje de microtúbulos la convierten en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHLWCIAJNSEE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182627 | |
| Record name | Denibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Denibulin selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors. Consistent with its proposed mechanism of action, denibulin has been shown to reduce tumor blood flow resulting in tumor cell necrosis in rats bearing a human lung tumor xenograft. The present Phase I study now extends these findings (reductions in tumor blood flow) to cancer patients. | |
| Record name | Denibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
284019-34-7 | |
| Record name | Denibulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284019347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Denibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7037M241U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)



![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)







